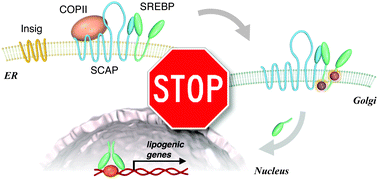Small-molecule inhibitors of SREBP activation – potential for new treatment of metabolic disorders
MedChemComm Pub Date: 2013-08-19 DOI: 10.1039/C3MD00177F
Abstract
Sterol regulatory element-binding proteins (SREBPs) are transcriptional factors that control lipid and cholesterol metabolism. Activation of SREBPs in response to a decrease in cellular sterols results in acceleration of the synthesis of fatty acids, triglycerides, and cholesterol. Aberrant SREBP activity has been linked to metabolic disease states, such as obesity, fatty liver, insulin resistance, hyperlipidemia, and atherosclerosis. Thus, inhibition of SREBP activation is a potential therapeutic approach to treating metabolic disorders. This review focuses on direct or indirect small-molecule inhibitors of SREBP activation.

Recommended Literature
- [1] An ovarian spheroid based tumor model that represents vascularized tumors and enables the investigation of nanomedicine therapeutics†
- [2] Inside front cover
- [3] Organic chemistry
- [4] Development of ergosterol peroxide probes for cellular localisation studies†
- [5] Dynamic signatures of electronically nonadiabatic coupling in sodium hydride: a rigorous test for the symmetric quasi-classical model applied to realistic, ab initio electronic states in the adiabatic representation†
- [6] Mn3O4/nitrogen-doped porous carbon fiber hybrids involving multiple covalent interactions and open voids as flexible anodes for lithium-ion batteries†
- [7] Front cover
- [8] Combined high degree of carboxylation and electronic conduction in graphene acid sets new limits for metal free catalysis in alcohol oxidation†
- [9] Synthesis and characterization of phosphorescent two-coordinate copper(i) complexes bearing diamidocarbene ligands†
- [10] Georgia Experiment Station. Fiftieth Annual Report, 1937–1938










